4-(5-Bromothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid
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Overview
Description
4-(5-Bromothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid is a synthetic organic compound that features a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid typically involves the bromination of thiophene derivatives followed by subsequent functional group transformations. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Bromothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without bromine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(5-Bromothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
5-Bromothiophene-2-carboxylic acid: Shares the brominated thiophene core but differs in the functional groups attached.
3-Methylthiophene-2-carboxylic acid: Lacks the bromine substituent but has a similar thiophene structure.
Uniqueness: 4-(5-Bromothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid is unique due to the combination of its brominated thiophene ring and the presence of both methyl and oxobutenoic acid functional groups.
Properties
CAS No. |
920972-80-1 |
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Molecular Formula |
C9H7BrO3S |
Molecular Weight |
275.12 g/mol |
IUPAC Name |
4-(5-bromothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C9H7BrO3S/c1-5(8(11)9(12)13)4-6-2-3-7(10)14-6/h2-4H,1H3,(H,12,13) |
InChI Key |
FREYREHVFABSSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(S1)Br)C(=O)C(=O)O |
Origin of Product |
United States |
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